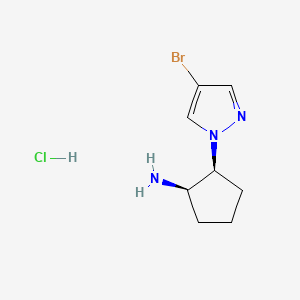

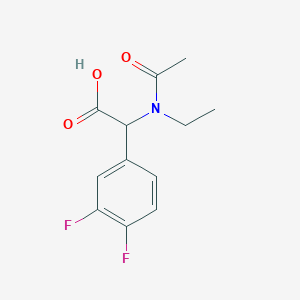

![molecular formula C7H5N3O2S B2841667 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-14-4](/img/structure/B2841667.png)

6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a compound with the CAS Number: 343375-14-4 and a molecular weight of 195.2 . It has a linear formula of C7H5N3O2S .

Synthesis Analysis

A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivative by the combination of [3 + 3] cycloaddition, reduction, deamination reactions . Another research aimed at synthesizing pyrimidine heterocycles that contain 1,3,4-thiadiazole ring moiety by microwave-assisted multi-component reactions .Chemical Reactions Analysis

The synthesis of [1,3,4] thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with molar ratio of 1:2:1 respectively) in the presence of [Et3NH]+[HSO4]- ionic liquid, under solvent-free conditions .More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) .

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Evaluation

6-Acetyl-5H-[1,3,4]Thiadiazolo[3,2-a]Pyrimidin-5-one derivatives, synthesized via a novel one-pot three-component synthesis, have demonstrated significant antimicrobial activities against various organisms. Certain compounds within this class have shown exceptional efficacy against specific bacterial and fungal strains. Additionally, some of these compounds have been identified as potent antioxidants against NOx (Bhadraiah et al., 2021).

Synthesis and Antiallergy Activity

A series of 6-substituted derivatives of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been synthesized and demonstrated notable antiallergic activities. These compounds were evaluated for their effectiveness against various allergic reactions (Suzuki et al., 1992).

Synthesis Methods

Efficient synthetic methods have been developed for this compound and related compounds. These methods involve reactions with carboxylic acid and other components, showcasing the versatility of this compound in chemical synthesis (Tsuji & Takenaka, 1982).

Anticancer and PARP1 Inhibition

The compound and its derivatives have been explored for anticancer activities. In particular, they have been evaluated as PARP1 inhibitors, showing significant potential in antitumor applications. Some compounds have demonstrated binding affinity comparable to known inhibitors and notable efficacy against specific cancer cell lines (Eldhose et al., 2020).

Novel Synthesis and Biological Evaluation

New benzothiazole pyrimidine derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited significant antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

6-acetyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c1-4(11)5-2-8-7-10(6(5)12)9-3-13-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJWBWVJAFNQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N(C1=O)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)

![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)